Home > Products > Screening Compounds P69059 > (Ac)Phe-Lys(Alloc)-PABC-PNP
(Ac)Phe-Lys(Alloc)-PABC-PNP -

(Ac)Phe-Lys(Alloc)-PABC-PNP

Catalog Number: EVT-256381
CAS Number:
Molecular Formula: C35H39N5O10
Molecular Weight: 689.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(Ac)Phe-Lys(Alloc)-PABC-PNP is a useful chemical linker in antibody drug conjugates.
Overview

(Ac)Phe-Lys(Alloc)-PABC-PNP is a cleavable chemical linker widely utilized in the development of antibody-drug conjugates (ADCs). This compound serves as a bridge between an antibody and a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells while minimizing systemic toxicity. The compound is characterized by its ability to be cleaved by specific enzymes, thereby releasing the drug in a controlled manner.

Source and Classification

This compound is classified under peptide linkers and is particularly noted for its application in ADCs. It has been identified as a useful tool in bioconjugation chemistry, specifically designed to enhance the therapeutic efficacy of anticancer agents. The chemical structure includes various functional groups that facilitate its role as a linker in drug conjugation processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of (Ac)Phe-Lys(Alloc)-PABC-PNP typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. The process generally includes:

  1. Amino Acid Coupling: The initial coupling involves using Fmoc-protected amino acids, specifically Fmoc-Lys(Alloc) and Fmoc-L-Phe, which are activated and linked through peptide bond formation.
  2. Deprotection: After each coupling step, the Fmoc group is removed using a base, such as piperidine, to expose the amine for the next coupling.
  3. Formation of the Linker: The PABC (p-aminobenzyl carbamate) moiety is introduced during the synthesis to create the cleavable site for drug attachment.
  4. Final Cleavage and Purification: The completed peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

This method allows for precise control over the sequence and composition of the peptide, which is crucial for its functionality as a linker in ADCs .

Molecular Structure Analysis

Structure and Data

The molecular formula of (Ac)Phe-Lys(Alloc)-PABC-PNP is C35H39N5O10, with a molar mass of 689.71 g/mol. Its structure features:

  • Acetylated Phenylalanine: Provides stability and solubility.
  • Lysine with Alloc Group: Serves as a reactive site for further modifications.
  • PABC Group: Acts as a cleavable linker that can be hydrolyzed by specific enzymes.
  • p-Nitrophenyl Group: Facilitates drug attachment and release.

The structural complexity allows it to effectively function as a linker in targeted therapies .

Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involving (Ac)Phe-Lys(Alloc)-PABC-PNP include:

  1. Peptide Bond Formation: Achieved through standard coupling techniques during SPPS.
  2. Cleavage Reactions: The PABC moiety undergoes hydrolysis in the presence of cathepsin B or other proteases, releasing the attached drug.
  3. Deprotection Reactions: The Alloc group can be selectively removed using palladium-catalyzed reactions, allowing for further functionalization or activation of the peptide.

These reactions are essential for ensuring that (Ac)Phe-Lys(Alloc)-PABC-PNP can effectively deliver therapeutic agents in a controlled manner .

Mechanism of Action

Process and Data

The mechanism of action of (Ac)Phe-Lys(Alloc)-PABC-PNP involves several critical steps:

  1. Targeting: The antibody component binds to specific antigens on cancer cells, directing the conjugate to the tumor site.
  2. Internalization: Upon binding, the ADC is internalized into the cancer cell via endocytosis.
  3. Cleavage: Inside the cell, enzymes such as cathepsin B cleave the PABC linker, releasing the cytotoxic drug.
  4. Cell Death Induction: The released drug exerts its cytotoxic effects on cancer cells, leading to apoptosis.

This targeted approach minimizes damage to healthy tissues while maximizing therapeutic efficacy against tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic components.
  • Stability: Stable under recommended storage conditions; should be protected from moisture and light.

These properties are critical for handling and formulating this compound in research and therapeutic applications .

Applications

Scientific Uses

(Ac)Phe-Lys(Alloc)-PABC-PNP has several significant applications:

  • Antibody-Drug Conjugates Development: It serves as an essential component in creating ADCs that target various cancers, enhancing treatment specificity and reducing side effects.
  • Research Tool: Used in studies investigating protease activity and drug release mechanisms within cellular environments.
  • Drug Delivery Systems: Facilitates targeted delivery of chemotherapeutic agents, improving their therapeutic index.
Introduction to (Ac)Phe-Lys(Alloc)-PABC-PNP in Targeted Drug Delivery Systems

Role of Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design

Cleavable linkers serve as the molecular gatekeepers of ADC therapeutics, engineered to remain stable during systemic circulation but undergo selective cleavage within target cells. Unlike non-cleavable linkers that require complete antibody degradation for payload release, cleavable linkers leverage tumor-specific physiological conditions such as acidic pH, reducing environments, or protease overexpression for controlled drug activation [5]. (Ac)Phe-Lys(Alloc)-PABC-PNP belongs to the protease-cleavable linker category, designed to exploit the elevated activity of lysosomal proteases (notably cathepsin B) in malignant cells [3] [8]. Upon internalization of the ADC into cancer cells, the linker undergoes enzymatic hydrolysis at the Phe-Lys peptide bond, followed by spontaneous 1,6-elimination of the PABC spacer, liberating the cytotoxic payload [6]. This two-step release mechanism ensures:

  • Minimal premature payload release in circulation (plasma half-life >90% intact after 7 days)
  • Rapid drug activation within lysosomes (complete release within 4 hours post-internalization)
  • Elimination of residual linker fragments attached to the payload, preserving pharmacological activity [3] [6]

Table 1: Performance Comparison of Protease-Cleavable ADC Linkers

Linker TypeCleavage TriggerPlasma Stability (t₁/₂)Payload Release RateKey Limitations
Val-Cit-PABCCathepsin B~7 days (human)kcat = 2.1 min⁻¹Susceptible to carboxylesterase 1C in rodents; premature cleavage by neutrophil elastase
Phe-Lys-PABCCathepsin B>7 days (human)kcat = 4.7 min⁻¹Enhanced specificity for cathepsin B; reduced off-target cleavage
Val-Ala-PABCCathepsin B>5 daysModerateLower cleavage efficiency than Val-Cit
GGFGCathepsin SVariableStructure-dependentUsed in trastuzumab deruxtecan

Historical Development of Peptide-Based Enzyme-Cleavable Linkers

The evolution of peptide linkers in ADCs began with the discovery that dipeptide sequences could serve as substrates for lysosomal proteases. Early work identified valine-citrulline (Val-Cit) as a highly efficient cathepsin B substrate, leading to its incorporation in first-generation cleavable linkers like those used in brentuximab vedotin [3] [5]. However, preclinical studies revealed significant limitations:

  • Species-dependent instability: Rapid hydrolysis by carboxylesterase 1C (Ces1C) in rodent plasma compromised preclinical toxicity assessments [3].
  • Off-target activation: Premature cleavage by human neutrophil elastase contributed to dose-limiting hematological toxicities like neutropenia and thrombocytopenia [3].
  • Structural constraints: The (l,d)-configuration of Cit reduced enzymatic efficiency compared to natural amino acids [6].

These challenges spurred investigation into stereochemically optimized dipeptides with natural configurations. Reid et al. demonstrated that (l,l)-dipeptides like Phe-Lys exhibited superior cathepsin B cleavage kinetics and narrower substrate specificity than Val-Cit [3] [6]. Concurrently, the introduction of self-immolative spacers like PABC enabled a two-step release mechanism where protease cleavage triggers spontaneous payload release without residual linker fragments [6]. (Ac)Phe-Lys(Alloc)-PABC-PNP emerged from this optimization, combining the Phe-Lys dipeptide with an Alloc-protected lysine side chain to enable orthogonal conjugation chemistry through palladium-catalyzed deprotection [6] [8]. Preclinical studies confirmed ADCs incorporating this linker demonstrated a 78% reduction in tumor volume at 3 mg/kg—significantly outperforming Val-Cit-based counterparts requiring 15 mg/kg for equivalent efficacy [6].

Properties

Product Name

(Ac)Phe-Lys(Alloc)-PABC-PNP

Molecular Formula

C35H39N5O10

Molecular Weight

689.71

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.